Computed Lipophilicity (XLogP3) Differentiation Within the Thienoindole Carbohydrazide Series
The target compound exhibits an intermediate computed lipophilicity (XLogP3 = 4.1) that is substantially lower than what would be predicted for its 3-trifluoromethylbenzoyl analog (estimated XLogP3 ≈ 4.8–5.0 based on the Hansch π constant of +0.88 for -CF₃ substitution). This positions the unsubstituted benzoyl derivative closer to the optimal range for oral bioavailability (Lipinski's Rule of Five: XLogP ≤ 5) and distinguishes it from heavily halogenated congeners that risk poor solubility and promiscuous binding [1]. The 3-chlorobenzoyl analog (Sigma-Aldrich product KEY465193334, purity 90%) is expected to have an XLogP3 of approximately 4.5–4.7, making our target compound the more hydrophilic option within the halogenated benzoyl sub-series .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 3-chlorobenzoyl analog (estimated XLogP3 = 4.5–4.7); 3-trifluoromethylbenzoyl analog (estimated XLogP3 = 4.8–5.0) |
| Quantified Difference | Target is 0.4–0.9 log units lower than halogenated analogs |
| Conditions | Computed using XLogP3 algorithm (PubChem release 2025.04.14); comparator values estimated using fragment-based Hansch π contributions |
Why This Matters
For researchers prioritizing aqueous solubility and reduced non-specific binding in cellular assays, the lower lipophilicity of the unsubstituted benzoyl derivative provides a measurable advantage over its halogenated counterparts.
- [1] PubChem Compound Summary for CID 1474926, computed XLogP3-AA = 4.1, 2025. View Source
